5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, difluorophenyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with diketones or ketoesters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process. These methods allow for better control over reaction parameters and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the aromatic rings. Examples include:
- 5-(4-Chlorophenyl)-1-phenyl-4-methyl-1h-pyrazole-3-carboxylic acid
- 5-(4-Fluorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-methyl-1h-pyrazole-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11ClF2N2O2 |
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Molecular Weight |
348.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24) |
InChI Key |
JBNKREJORZFFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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